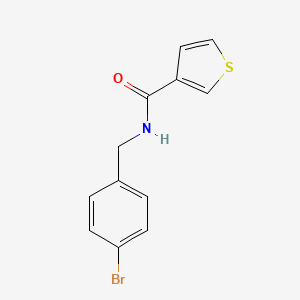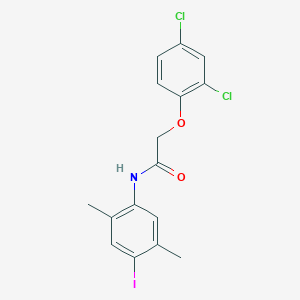![molecular formula C25H24N2O3 B4613659 N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4613659.png)
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-phenylacetamide
Descripción general
Descripción
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C25H24N2O3 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.17869263 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-phenylacetamide and its derivatives have been studied for their antimicrobial properties. For instance, compounds synthesized by reacting chloroacetyl chloride with amino benzoxazoles in the presence of morpholine have shown significant antimicrobial activity. These compounds, including variations with morpholinyl acetamido groups, were evaluated against various strains of Gram-positive and Gram-negative bacteria, as well as yeasts like Candida albicans, demonstrating broad-spectrum activity with minimum inhibitory concentrations (MIC) values ranging from 3.12 to 50 μg/mL against Candida species (Özlem Temiz‐Arpacı et al., 2005).
Antifungal and Antibacterial Activity
Azole derivatives carrying an N-acylmorpholine ring have been designed to mimic the lanosterol D ring, optimizing their structure for maximum antifungal activity. These derivatives have shown significant antifungal and some antibacterial properties, especially against Candida species, in both in vitro and in vivo models. Selected compounds demonstrated high levels of protection in animal models of candidosis (J. Bartrolí et al., 1995).
Molecular Structure and Binding Studies
The crystal structure of related compounds, such as N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, has been analyzed to understand the intermolecular interactions, which could have implications for its biological activity. These studies reveal how the amide group forms chains of hydrogen bonds, contributing to the compound's structural stability and possibly its interaction with biological targets (P. Marinova et al., 2022).
DNA and Protein Binding
Derivatives of this compound have been synthesized and shown to interact with calf thymus DNA and bovine serum albumin (BSA), suggesting potential applications in targeting DNA or proteins. These interactions were studied using UV, visible, and fluorescence spectroscopy, indicating that these compounds could intercalate with DNA and bind to proteins, which might be relevant for their antimicrobial and antitumor activities (N. Raj, 2020).
Synthesis and Evaluation of Derivatives
A new series of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been synthesized and evaluated for their antimicrobial and hemolytic activities. These derivatives exhibit variable antimicrobial efficacy against selected microbes, with some showing potent activity and low toxicity, suggesting their potential for further biological screening and applications (Samreen Gul et al., 2017).
Propiedades
IUPAC Name |
N-(5-benzoyl-2-morpholin-4-ylphenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-24(17-19-7-3-1-4-8-19)26-22-18-21(25(29)20-9-5-2-6-10-20)11-12-23(22)27-13-15-30-16-14-27/h1-12,18H,13-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIOCTRHHRRMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE](/img/structure/B4613586.png)
![METHYL 5-METHYL-4-PHENYL-2-[4-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4613590.png)

![2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B4613604.png)
![N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE](/img/structure/B4613633.png)


![9-(3-fluoro-4-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B4613650.png)
![N'-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-CYCLOPROPYLETHANEDIAMIDE](/img/structure/B4613651.png)
![1-(ethylsulfonyl)-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4613658.png)
![N-[4-(acetylamino)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4613660.png)
![ETHYL 4-{2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B4613661.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4613687.png)
